molecular formula C12H15NO5S B1305754 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 325851-59-0

4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid

Cat. No. B1305754
CAS RN: 325851-59-0
M. Wt: 285.32 g/mol
InChI Key: VGMULOZGMOSVOZ-UHFFFAOYSA-N
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Description

The compound 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the chemical class and potential characteristics of the compound . For instance, benzamide-4-sulfonamides, which share a similar sulfamoyl-benzoic acid moiety, have been shown to be effective inhibitors of human carbonic anhydrase isoforms, suggesting that the compound of interest may also exhibit biological activity .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of 4-sulfamoyl benzoic acid with various amines and amino acids . While the specific synthesis of 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid is not detailed, it is likely that a similar approach could be employed, possibly involving the use of a tetrahydrofuran derivative as the amine component. Additionally, the electrooxidation method described for the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid indicates that an electrochemical approach could be a viable route for introducing the carboxylate group under mild conditions .

Molecular Structure Analysis

The molecular structure of benzamide-4-sulfonamides, which are structurally related to the compound of interest, suggests that the sulfamoyl group is a key functional moiety for biological activity . The presence of the tetrahydrofuran ring in 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid would likely introduce additional steric and electronic effects that could influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions of sulfonamide compounds are influenced by the presence of the sulfamoyl group. For example, the sulfonamide group in benzamide-4-sulfonamides is crucial for the inhibition of carbonic anhydrase enzymes . The electrooxidation process described for the conversion of a toluene derivative to a benzoic acid derivative suggests that the compound of interest might also undergo selective oxidation reactions without affecting the sulfonamide group .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid are not directly reported, the properties of similar compounds can provide some predictions. The sulfonamide group is known to confer water solubility and the ability to form hydrogen bonds, which could affect the solubility and crystallinity of the compound . The presence of the tetrahydrofuran ring might also influence the compound's polarity and solubility in organic solvents.

properties

IUPAC Name

4-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h3-6,10,13H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMULOZGMOSVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386250
Record name 4-{[(Oxolan-2-yl)methyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid

CAS RN

325851-59-0
Record name 4-{[(Oxolan-2-yl)methyl]sulfamoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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